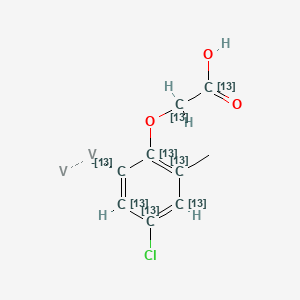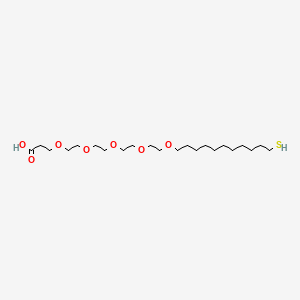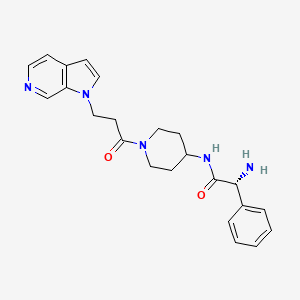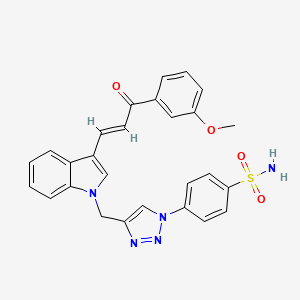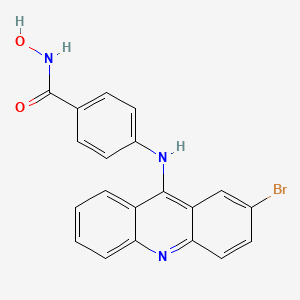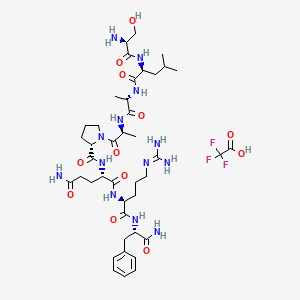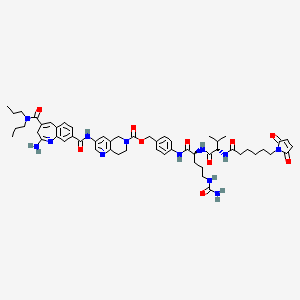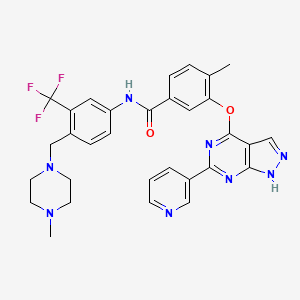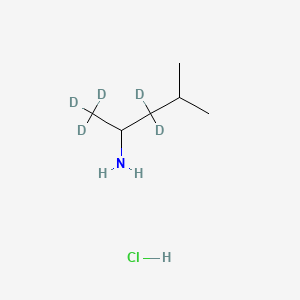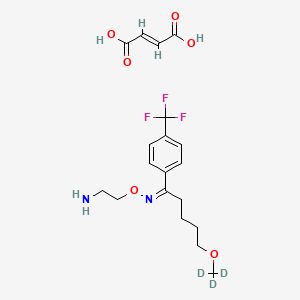
(E)-Fluvoxamine-d3 (maleate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Fluvoxamine-d3 (maleate) is a deuterated form of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various psychiatric disorders, including depression and obsessive-compulsive disorder. The deuterium atoms in (E)-Fluvoxamine-d3 replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 (maleate) involves the incorporation of deuterium atoms into the fluvoxamine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of (E)-Fluvoxamine-d3 (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions: (E)-Fluvoxamine-d3 (maleate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluvoxamine oxides, while reduction may produce fluvoxamine alcohols.
科学研究应用
(E)-Fluvoxamine-d3 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of fluvoxamine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of fluvoxamine.
Medicine: Utilized in clinical research to explore the therapeutic potential and safety profile of deuterated fluvoxamine in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective drug formulations.
作用机制
(E)-Fluvoxamine-d3 (maleate) can be compared with other similar compounds, such as:
Fluvoxamine: The non-deuterated form, which has a similar mechanism of action but may differ in metabolic stability and pharmacokinetics.
Other SSRIs: Compounds like sertraline, paroxetine, and citalopram, which also inhibit serotonin reuptake but may have different side effect profiles and therapeutic indications.
Uniqueness: The incorporation of deuterium atoms in (E)-Fluvoxamine-d3 (maleate) enhances its metabolic stability, potentially leading to improved efficacy and reduced side effects compared to its non-deuterated counterpart.
相似化合物的比较
- Sertraline
- Paroxetine
- Citalopram
- Escitalopram
This detailed overview provides a comprehensive understanding of (E)-Fluvoxamine-d3 (maleate), covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H25F3N2O6 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i1D3; |
InChI 键 |
LFMYNZPAVPMEGP-LFFUKKDWSA-N |
手性 SMILES |
[2H]C([2H])([2H])OCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



